molecular formula C9H14N4O B1488445 1-(6-Aminopyridazin-3-yl)piperidin-4-ol CAS No. 1592603-84-3

1-(6-Aminopyridazin-3-yl)piperidin-4-ol

Cat. No.: B1488445
CAS No.: 1592603-84-3
M. Wt: 194.23 g/mol
InChI Key: SHAMNQBSJCRFPX-UHFFFAOYSA-N
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Description

1-(6-Aminopyridazin-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. This compound is characterized by its unique structure, which includes a pyridazinyl group attached to a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Aminopyridazin-3-yl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 6-aminopyridazine with piperidin-4-one under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridazin-3-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

1-(6-Aminopyridazin-3-yl)piperidin-4-ol has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes and interactions. In medicine, it has potential therapeutic applications, such as in the development of new drugs. In industry, it can be used as an intermediate in the production of various chemical products.

Mechanism of Action

1-(6-Aminopyridazin-3-yl)piperidin-4-ol can be compared with other similar compounds, such as 1-(6-chloropyridazin-3-yl)piperidin-4-ol and 1-(3-aminopropyl)piperidin-4-ol. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of the pyridazinyl and piperidinol moieties, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(6-chloropyridazin-3-yl)piperidin-4-ol

  • 1-(3-aminopropyl)piperidin-4-ol

This comprehensive overview provides a detailed understanding of 1-(6-Aminopyridazin-3-yl)piperidin-4-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(6-aminopyridazin-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAMNQBSJCRFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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